molecular formula C22H16F6N2O3S B2917653 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 337922-34-6

2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2917653
CAS No.: 337922-34-6
M. Wt: 502.43
InChI Key: XXVVWCRWDUQMOO-UHFFFAOYSA-N
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Description

This compound features a unique structure with a phenylsulfonyl group attached to a 3-(trifluoromethyl)anilino moiety, linked via an acetamide bridge to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) groups enhance metabolic stability and lipophilicity, while the sulfonyl group may influence electronic properties and target binding .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F6N2O3S/c23-21(24,25)15-6-4-8-17(12-15)29-20(31)14-30(34(32,33)19-10-2-1-3-11-19)18-9-5-7-16(13-18)22(26,27)28/h1-13H,14H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVVWCRWDUQMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 337922-34-6) is a synthetic organic molecule with a complex structure that includes a phenylsulfonyl group and trifluoromethyl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C22H16F6N2O3S
  • Molecular Weight : 502.43 g/mol
  • Density : 1.470 ± 0.06 g/cm³ (predicted)
  • pKa : 12.44 ± 0.70 (predicted)

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its anticonvulsant properties, as well as its interactions with various biological targets.

Anticonvulsant Activity

A study evaluating the anticonvulsant activity of related compounds indicates that the introduction of trifluoromethyl groups significantly enhances the activity against seizures induced by maximal electroshock (MES) in animal models. The presence of these groups appears to improve the binding affinity to neuronal voltage-sensitive sodium channels, which are critical in seizure propagation.

Key Findings from Research :

  • Structure-Activity Relationship (SAR) : The incorporation of trifluoromethyl groups at specific positions on the aniline moiety was found to be crucial for enhancing anticonvulsant activity. Compounds with these modifications showed increased efficacy in MES tests compared to their non-fluorinated counterparts .
  • Mechanism of Action : The most active derivatives were observed to bind moderately to sodium channels, suggesting that modulation of these channels may underlie their anticonvulsant effects .

Case Studies and Experimental Data

Several studies have explored the pharmacological profiles of compounds similar to this compound:

StudyCompound TestedMethodologyKey Results
Kamiński et al., 2015N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMES and PTZ screening in miceSeveral derivatives exhibited significant protection against seizures, with specific modifications enhancing activity .
Unpublished StudyTrifluoromethyl anilidesIn vitro binding assaysDemonstrated moderate binding affinity to sodium channels, correlating with observed in vivo anticonvulsant effects .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively characterized; however, the presence of fluorine atoms is generally associated with increased metabolic stability due to strong C–F bonds, which may reduce oxidative metabolism by cytochrome P450 enzymes .

Toxicity assessments conducted in preliminary studies indicate that while some derivatives exhibit protective effects against seizures, they also necessitate careful evaluation for potential neurotoxicity using rotarod tests.

Comparison with Similar Compounds

Substituted Acetamides with Piperazine/Morpholine Moieties

Example Compounds :

  • 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14)
  • 2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (ZK038)
Property Target Compound Compound 14 / ZK038
Core Structure Phenylsulfonyl-anilino-acetamide Piperazine/morpholine-substituted acetamide
CF₃ Groups Two (anilino and phenyl) One (phenyl)
Pharmacological Role Not specified Anticonvulsant activity demonstrated
Synthetic Yield Not reported High purity (>95%) via column chromatography

Key Differences :

  • Piperazine-containing analogs exhibit anticonvulsant activity, suggesting the target’s sulfonyl group could modulate similar or divergent pathways.

Benzothiazole-Linked Acetamides

Example Compound :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13)
Property Target Compound Compound 13
Core Structure Acetamide with phenylsulfonyl-anilino Acetamide with benzothiazole
CF₃ Groups Two Two (benzothiazole and phenyl)
Synthetic Yield Not reported 19% (microwave-assisted synthesis)

Key Differences :

  • Low synthetic yield in Compound 13 highlights challenges in benzothiazole derivatization compared to sulfonyl-anilino systems.

Sulfonyl-Containing Acetamides

Example Compounds :

  • 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
  • N-{2-[(3-Chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide
Property Target Compound Example Compounds
Sulfonyl Placement On anilino ring On indole or anilino with halogens
CF₃ Groups Two One or none
Biological Activity Not reported Potential kinase or protease inhibition

Key Differences :

  • The target’s sulfonyl group on the anilino ring may create distinct hydrogen-bonding opportunities compared to indole-linked sulfonates.
  • Fluorine or chlorine substituents in analogs (e.g., ) could enhance bioavailability but reduce metabolic stability relative to CF₃ groups.

Triazole and Heterocyclic-Substituted Acetamides

Example Compound :

  • 2-{[4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Property Target Compound Example Compound
Heterocyclic Core None 1,2,4-Triazole with allyl/methoxyphenyl
CF₃ Groups Two One
Molecular Weight ~500 g/mol (estimated) 519.54 g/mol

Key Differences :

  • Higher molecular weight in triazole derivatives may impact membrane permeability compared to the target compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving sulfonylation and amidation. A general procedure (e.g., "Procedure A" from ) involves coupling intermediates like phenylsulfonyl chlorides with trifluoromethyl-substituted anilines under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography and recrystallization yields high-purity products (88–99.5% purity) . Key steps include:
  • Sulfonylation : Reacting 3-(trifluoromethyl)aniline with phenylsulfonyl chloride.
  • Amidation : Using EDCI/HOBt or similar coupling agents to form the acetamide bond.
    Confirm reaction completion via TLC or LC-MS ([M + H]+ 429.0 observed in similar compounds) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts. For example, the phenylsulfonyl group shows distinct aromatic protons at δ 7.6–8.1 ppm, while trifluoromethyl groups cause deshielding in adjacent carbons (~120–125 ppm in 13C NMR) .
  • LC-MS : Confirm molecular weight ([M + H]+ expected ~500–550 Da based on analogous structures) and purity (>95% by HPLC, tR ~6–7 min under reverse-phase conditions) .
  • Elemental Analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. What strategies resolve conflicting NMR data for trifluoromethyl-substituted acetamides?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved using:
  • 2D NMR (HSQC, HMBC) : Correlate 1H and 13C signals to assign substituent positions. For example, HMBC correlations between the sulfonyl group and adjacent aromatic protons confirm substitution patterns .
  • Variable Temperature NMR : Reduce signal broadening caused by trifluoromethyl groups by acquiring spectra at elevated temperatures (e.g., 50°C).
  • Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns.

Q. How should researchers approach impurity profiling during scale-up synthesis?

  • Methodological Answer : Impurities often arise from incomplete sulfonylation, residual solvents, or byproducts (e.g., des-trifluoromethyl analogs). Use the following workflow:
  • HPLC-DAD/ELSD : Monitor impurities at 210–254 nm. Compare retention times against known standards (e.g., 4-nitro-3-(trifluoromethyl)aniline, CAS 393-11-3, as a potential intermediate) .
  • LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 393.12 for N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide) .
  • Spiking Experiments : Add suspected impurities (synthesized separately) to confirm co-elution.

Q. What reaction parameters optimize yield in multi-step syntheses involving sulfonylation?

  • Methodological Answer : Key parameters include:
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but may require rigorous drying to avoid hydrolysis.
  • Temperature : Conduct sulfonylation at 0–5°C to suppress side reactions, then warm to room temperature for completion.
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate amidation steps.
  • Workup : Extract unreacted starting materials with ethyl acetate/water to improve purity. For analogous compounds, yields >80% are achievable .

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